5-fluoro-6-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine
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Overview
Description
5-fluoro-6-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine is a pyrimidine derivative known for its diverse biological activities. Pyrimidine derivatives are widely recognized for their applications in medicinal chemistry due to their antiviral, antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-6-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine typically involves the reaction of 5-fluoro-6-methylpyrimidin-4-amine with 3-methylsulfanylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification using column chromatography.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-fluoro-6-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-6-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-fluoro-6-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylpyrimidine: Shares the fluorine and methyl groups but lacks the methylsulfanylphenyl moiety.
6-Methyl-N-(3-methylsulfanylphenyl)pyrimidin-4-amine: Similar structure but without the fluorine atom.
Uniqueness
5-fluoro-6-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine is unique due to the presence of both the fluorine and methylsulfanylphenyl groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
5-fluoro-6-methyl-N-(3-methylsulfanylphenyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3S/c1-8-11(13)12(15-7-14-8)16-9-4-3-5-10(6-9)17-2/h3-7H,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFGINPMMULHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CC(=CC=C2)SC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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